

Preclinical Profile of KX2-361 at a Glance

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Compound Focus: Kx2-361

CAS No.: 897016-26-1

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Aspect	Findings from Preclinical Studies
Compound Name	KX2-361 (also known as KX-02, KX-2361) [1] [2]
Class	Small molecule [2]
Mechanism of Action	Dual inhibitor of Src-family kinases and tubulin polymerization [1] [2]
Blood-Brain Barrier (BBB)	Readily crosses the BBB in mice [1]
Administration	Orally bioavailable [1] [2]
In Vivo Model	Syngeneic orthotopic GL261 glioblastoma model in C57BL/6 mice [1]
Key Efficacy Finding	Provided long-term survival [1]
Key Mechanistic Finding	Efficacy is immune-mediated; no long-term survival observed in mice lacking an adaptive immune system [1]
Latest Development Status	Discontinued for brain cancer, glioblastoma, and solid tumours [2]

Detailed Experimental Protocols

The core preclinical data for **KX2-361** comes from a 2018 study published in the *Journal of Neuro-Oncology* [1]. The methodologies for key experiments are detailed below.

In Vitro Mechanistic Assays

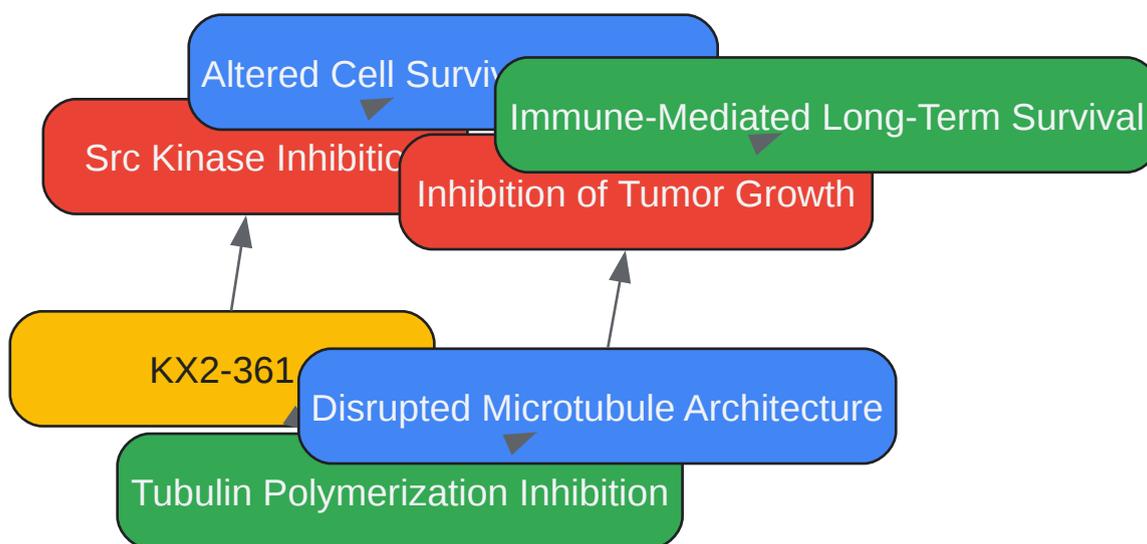
- **Cell Lines:** The study used the human GL261 murine glioblastoma cell line [1].
- **Src Inhibition Assay:** The reduction of Src autophosphorylation (a key indicator of Src kinase activity) in GL261 cells was measured to confirm target engagement. This is typically done using Western blotting with phospho-specific antibodies against Src [1].
- **Tubulin Binding and Polymerization Assay:** The direct binding of **KX2-361** to tubulin was assessed. The disruption of microtubule architecture in cultured glioma cells was visualized, likely through immunofluorescence staining using antibodies against tubulin to observe the breakdown of the cellular microtubule network [1].

In Vivo Efficacy Study

- **Animal Model:** C57BL/6 mice with orthotopically implanted GL261 glioblastoma cells. This model involves injecting cancer cells directly into the brain of syngeneic mice, making it a clinically relevant model for studying drug delivery and efficacy [1].
- **Treatment Protocol:** **KX2-361** was administered orally. The specific dosing regimen (e.g., dose amount, frequency) was not detailed in the abstract of the study [1].
- **Control Group:** The survival of treated mice was compared to a control group that did not receive the drug [1].
- **Immune Mechanism Investigation:** The study included a cohort of mice lacking an adaptive immune system (e.g., SCID or nude mice). The absence of long-term survival in this cohort demonstrated that the therapeutic effect of **KX2-361** is dependent on the host's immune system to control tumor growth [1].

Mechanism of Action and Signaling Pathways

KX2-361 employs a dual mechanism of action, simultaneously targeting two critical processes in cancer cells. The diagram below illustrates how this dual inhibition leads to anti-tumor effects in concert with the immune system.



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This dual targeting strategy is particularly relevant in glioblastoma, where **SRC** acts as a central downstream node for many receptor tyrosine kinases (RTKs) like EGFR, which are frequently aberrantly activated in this cancer [3]. By inhibiting both SRC signaling and tubulin dynamics, **KX2-361** attacks the tumor through multiple pathways.

Interpretation and Context for Researchers

- **Promising but Discontinued Compound:** The preclinical data for **KX2-361** demonstrated a compelling dual mechanism and achieved the critical milestone of good oral bioavailability and brain penetration. However, its development status is listed as **discontinued** [2]. For your research, it may be more productive to investigate the reasons for its discontinuation or explore other compounds in this class that are still in development.
- **The Critical Role of the Immune System:** The most significant finding is that the **anti-tumor effect is not direct cytotoxicity alone but is mediated by the adaptive immune system** [1]. This suggests that the drug may work by altering the tumor microenvironment or inducing an immunogenic response, making it a potential candidate for combination with other immunotherapies.

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References

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